molecular formula C7H5Cl2NO2 B1392938 2,5-Dichloro-3-methoxyisonicotinaldehyde CAS No. 1305324-89-3

2,5-Dichloro-3-methoxyisonicotinaldehyde

Cat. No. B1392938
M. Wt: 206.02 g/mol
InChI Key: NWRASMAEBDJTOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-3-methoxyisonicotinaldehyde is a chemical compound with the empirical formula C7H5Cl2NO2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of 2,5-Dichloro-3-methoxyisonicotinaldehyde is 206.03 . The SMILES string representation of its structure is COc1c(Cl)ncc(Cl)c1C=O . The InChI representation is 1S/C7H5Cl2NO2/c1-12-6-4(3-11)5(8)2-10-7(6)9/h2-3H,1H3 .


Physical And Chemical Properties Analysis

2,5-Dichloro-3-methoxyisonicotinaldehyde is a solid substance . Its empirical formula is C7H5Cl2NO2 and it has a molecular weight of 206.03 . The compound’s SMILES string is COc1c(Cl)ncc(Cl)c1C=O and its InChI is 1S/C7H5Cl2NO2/c1-12-6-4(3-11)5(8)2-10-7(6)9/h2-3H,1H3 .

Scientific Research Applications

Crystal and Molecular Structure Analysis

One application of compounds related to 2,5-Dichloro-3-methoxyisonicotinaldehyde is in the analysis of crystal and molecular structures. For example, the crystal and molecular structure of 2,5-dichloro-3-methoxypyrazine was studied using X-ray structure determination, providing insights into bond distances and angles consistent with literature values (Carter & Boer, 1972).

Synthesis of Maleic Anhydride Nucleus

The compound has been used in the preparation of the maleic anhydride nucleus. A study focused on the role of the N-substituent in the functional rearrangement and in the hydrolytic steps of the synthesis process (Ghelfi et al., 2008).

Development of Electrophilic Reagents

Research has been conducted on the base-catalyzed condensation of α-haloaldehydes with dichloroacetates, exploring the creation of various electrophilic reagents (Takeda et al., 1972).

Synthesis of Tetrathiafulvalene Analogues

Studies have investigated the synthesis of conjugation-extended tetrathiafulvalene analogues involving central aromatic 5-membered heterocyclic linking groups. This research aids in understanding the electrochemical properties of these compounds (Takahashi et al., 1993).

Intermediates in Pyrimidine Synthesis

2,4-Dichloro-5-methoxy-pyrimidine, a related compound, has been synthesized as a new intermediate in pyrimidine synthesis, highlighting its role in pharmaceutical and chemical industries (Liu Guo-ji, 2009).

Electrosynthesis Applications

In another study, self-supported paired electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran was achieved using a thin layer flow cell, illustrating the potential for efficient synthesis methods in electrochemistry (Horii et al., 2005).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral . It has a hazard statement of H301 and precautionary statements of P301 + P310 . It is considered non-combustible and is a toxic compound that can cause chronic effects .

properties

IUPAC Name

2,5-dichloro-3-methoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-12-6-4(3-11)5(8)2-10-7(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRASMAEBDJTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3-methoxyisonicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-3-methoxyisonicotinaldehyde
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-3-methoxyisonicotinaldehyde
Reactant of Route 3
Reactant of Route 3
2,5-Dichloro-3-methoxyisonicotinaldehyde
Reactant of Route 4
2,5-Dichloro-3-methoxyisonicotinaldehyde
Reactant of Route 5
2,5-Dichloro-3-methoxyisonicotinaldehyde
Reactant of Route 6
2,5-Dichloro-3-methoxyisonicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.